Clebopride

概要

説明

Clebopride is a dopamine antagonist drug with antiemetic and prokinetic properties, primarily used to treat functional gastrointestinal disorders. Chemically, it is a substituted benzamide, closely related to metoclopramide . It is known for its ability to enhance gastrointestinal motility and alleviate symptoms such as nausea and vomiting .

準備方法

Synthetic Routes and Reaction Conditions: Clebopride can be synthesized through a multi-step process involving the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 1-benzyl-4-piperidone. The key steps include:

Formation of the Benzamide Core: The reaction of 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with 1-benzyl-4-piperidone in the presence of a base such as triethylamine to form the benzamide core.

Reduction: The final step involves the reduction of the ketone group to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Clebopride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of this compound can lead to the formation of secondary amines.

Substitution: Halogen substitution reactions can occur at the chloro group on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Secondary amines.

Substitution Products: Halogen-substituted benzamides.

科学的研究の応用

Clebopride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of dopamine receptor antagonists.

Biology: Investigated for its effects on gastrointestinal motility and dopamine receptor interactions.

Medicine: Used in clinical studies for the treatment of functional gastrointestinal disorders, nausea, and vomiting associated with chemotherapy

Industry: Employed in the development of new prokinetic agents and antiemetic drugs.

作用機序

Clebopride exerts its effects by blocking dopamine D2 receptors in the gastrointestinal tract and the central nervous system. This antagonism leads to increased gastrointestinal motility and reduced nausea and vomiting. Additionally, this compound inhibits acetylcholinesterase, further enhancing its prokinetic effects .

類似化合物との比較

Clebopride is closely related to other substituted benzamides such as metoclopramide and domperidone. Compared to these compounds, this compound has a higher incidence of extrapyramidal symptoms but is free of cardiac side effects at prescribed doses . Similar compounds include:

Metoclopramide: Another dopamine antagonist with similar antiemetic and prokinetic properties.

Domperidone: A dopamine antagonist with fewer central nervous system side effects due to poor blood-brain barrier penetration.

This compound’s uniqueness lies in its dual action as a dopamine antagonist and acetylcholinesterase inhibitor, providing a broader spectrum of prokinetic activity .

生物活性

Clebopride is a dopamine antagonist primarily utilized in treating functional gastrointestinal disorders, such as non-ulcer dyspepsia and nausea associated with chemotherapy. Its pharmacological profile reveals significant interactions with dopamine receptors, particularly the D(2) subtype, and it exhibits prokinetic properties that enhance gastrointestinal motility.

- Chemical Formula : CHClNO

- Molecular Weight : 373.88 g/mol

- CAS Number : 57645-91-7

This compound acts as an antagonist at dopamine D(2) receptors, inhibiting dopaminergic signaling that can lead to decreased gastrointestinal motility. This mechanism is crucial in alleviating symptoms associated with dyspepsia and other gastrointestinal disorders. Additionally, it has been shown to inhibit acetylcholinesterase, further contributing to its prokinetic effects by prolonging acetylcholine activity at neuromuscular junctions .

Pharmacodynamics

This compound's primary action as a dopamine antagonist allows it to modulate various physiological responses:

- Gastrointestinal Motility : Enhances peristalsis and gastric emptying.

- Nausea and Vomiting : Reduces the incidence of nausea and vomiting, particularly in patients undergoing chemotherapy.

- Cardiac Effects : Some studies have suggested that this compound may influence cardiac electrophysiology, necessitating careful monitoring in patients with pre-existing cardiac conditions .

In Vitro Studies

Research indicates that this compound’s efficacy in enhancing gastrointestinal motility is observable in vitro. It has been shown to increase the contraction frequency of isolated intestinal segments, suggesting a direct stimulatory effect on gastrointestinal smooth muscle .

In Vivo Studies

- Functional Dyspepsia Treatment :

- Nausea Prevention :

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

- Case Study 1 : A 45-year-old female with chronic dyspepsia experienced significant symptom relief after four weeks of treatment with this compound, reporting improved gastric motility and reduced discomfort.

- Case Study 2 : A patient undergoing chemotherapy reported substantial decreases in nausea severity when treated with this compound compared to previous cycles without the medication.

Data Table: Summary of Biological Activity Findings

| Study Type | Findings | Sample Size | Duration |

|---|---|---|---|

| In Vitro | Increased contraction frequency in intestinal segments | N/A | N/A |

| Randomized Trial | Significant symptom improvement in dyspepsia | 100 | 12 weeks |

| Clinical Trial | Reduced nausea episodes in chemotherapy patients | N/A | N/A |

特性

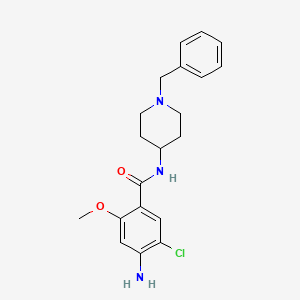

IUPAC Name |

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPWJMCABCPUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57645-39-3 (mono-hydrochloride) | |

| Record name | Clebopride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022831 | |

| Record name | Clebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55905-53-8 | |

| Record name | Clebopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55905-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clebopride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clebopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clebopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEBOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0A84520Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Clebopride?

A1: this compound is a substituted benzamide drug that functions primarily as a dopamine antagonist. [, ] It exhibits a high affinity for dopamine D2 receptors, effectively blocking their activation by dopamine. [, , ]

Q2: How does this compound's dopamine D2 receptor antagonism translate to its effects on gastric motility?

A2: this compound's blockade of D2 receptors on post-ganglionic cholinergic neurons in the enteric nervous system enhances acetylcholine release. [] This leads to increased contractility of the stomach, particularly in cases of delayed gastric emptying. [, ]

Q3: Does this compound interact with other receptors besides dopamine D2 receptors?

A3: While this compound displays a high affinity for D2 receptors, studies indicate that it can bind to other receptors, albeit with lower affinity. These include α-2 adrenoceptors and 5-HT2 serotonin receptors. [, ]

Q4: Can this compound affect prolactin secretion?

A4: Yes, as a dopamine antagonist, this compound can increase prolactin levels. Dopamine typically inhibits prolactin release, and this compound's blockade of dopamine receptors removes this inhibition. [, , ]

Q5: How does the potency of this compound as a dopamine antagonist compare to other substituted benzamides?

A5: this compound demonstrates higher potency as a dopamine receptor blocking agent compared to earlier substituted benzamides such as Metoclopramide and Sulpiride. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C21H24ClN3O2, and its molecular weight is 385.89 g/mol.

Q7: What spectroscopic techniques have been employed to characterize this compound and its metabolites?

A7: Several spectroscopic methods have been utilized to identify and characterize this compound and its metabolic products. These include electron impact mass spectrometry (low and high resolution), field desorption mass spectrometry, and proton nuclear magnetic resonance spectroscopy. [, , ]

Q8: How is this compound metabolized in the body?

A8: this compound undergoes extensive metabolism in various species, including rats, rabbits, dogs, and humans. [] The primary metabolic pathways include N-debenzylation, N-oxidation, and glucuronidation. [, , ]

Q9: What is the primary route of this compound elimination?

A9: Following administration, this compound and its metabolites are primarily excreted through urine. [, ]

Q10: How does the pharmacokinetic profile of this compound compare to Metoclopramide?

A10: this compound exhibits a longer biological half-life compared to Metoclopramide in both rats and dogs. [] Additionally, this compound demonstrates a high volume of distribution, suggesting extensive tissue penetration. []

Q11: Does the route of administration affect this compound's pharmacokinetics?

A11: Yes, this compound's pharmacokinetics can vary depending on the route of administration. For example, oral administration in rats leads to lower systemic concentrations due to significant first-pass metabolism. [] In contrast, intravenous administration results in higher and more rapid systemic exposure. []

Q12: What are the potential adverse effects associated with this compound?

A12: this compound has been associated with extrapyramidal side effects, including acute dystonia, parkinsonism, and tardive dyskinesia. [, , , , ] Other reported side effects include sedation, drowsiness, and diarrhea. [, ]

Q13: How does the risk of extrapyramidal side effects with this compound compare to Metoclopramide?

A13: While both drugs can induce extrapyramidal symptoms, studies suggest that this compound might be associated with a higher risk of these side effects compared to Metoclopramide. [, ]

Q14: What analytical methods have been employed for the quantification of this compound in biological samples?

A14: Radioimmunoassay (RIA) has been developed and validated for the accurate measurement of this compound concentrations in human serum and urine samples. []

Q15: Are there any alternative methods for this compound quantification?

A15: Besides RIA, high-performance liquid chromatography (HPLC) methods have been established for the determination of this compound and its related substances in pharmaceutical formulations. []

Q16: What is the significance of developing sensitive and specific analytical methods for this compound?

A16: Sensitive analytical techniques are crucial for monitoring this compound concentrations in biological samples, supporting pharmacokinetic studies, and ensuring therapeutic drug monitoring when necessary. [, ]

Q17: What are the primary clinical applications of this compound?

A17: this compound has been investigated for its therapeutic potential in managing various gastrointestinal disorders, particularly those associated with impaired gastric motility, such as functional dyspepsia and delayed gastric emptying. [, , , ]

Q18: Has this compound demonstrated efficacy in treating functional dyspepsia?

A18: Clinical trials have shown that this compound can effectively reduce dyspeptic symptoms in patients with functional dyspepsia. [, ]

Q19: Has this compound been investigated for its antiemetic properties?

A20: Yes, this compound has been studied for its potential in preventing postoperative nausea and vomiting (PONV) due to its antidopaminergic effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。